molecular formula C19H24Cl2N2O3S B12938011 Ethyl 5-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)pentanoate CAS No. 87049-55-6

Ethyl 5-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)pentanoate

Cat. No.: B12938011
CAS No.: 87049-55-6
M. Wt: 431.4 g/mol
InChI Key: ZXSICTIEZNPPLF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is pentanoic acid , modified by an ethyl ester group at the terminal carboxylate. The sulfur-containing thioether moiety at the fifth carbon of the pentanoate chain introduces a 2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propyl substituent.

The full IUPAC name is ethyl 5-{[2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl]sulfanyl}pentanoate , reflecting:

  • Ethyl ester : ethyl designation for the –OCOO– group.
  • Pentanoate backbone : A five-carbon chain with a sulfanyl (–S–) substituent at position 5.
  • Propylthio substituent : A three-carbon chain bearing a 2,4-dichlorophenyl group (position 2), a hydroxyl group (position 2), and an imidazol-1-yl group (position 3).

The molecular formula C₁₉H₂₄Cl₂N₂O₃S (molecular weight: 430.97 g/mol) confirms the presence of 19 carbon atoms, 24 hydrogens, two chlorines, two nitrogens, three oxygens, and one sulfur. Key identifiers include the CAS registry number 178979-52-7 and the DSSTox Substance ID DTXSID301007307 , which facilitate unambiguous cataloging in chemical databases.

Molecular Geometry and Conformational Analysis

The compound’s geometry is dominated by steric and electronic interactions between its heterocyclic, aromatic, and polar substituents:

  • Imidazole ring : A planar, aromatic five-membered ring with delocalized π-electrons, contributing to rigidity. The 1H-imidazol-1-yl group adopts a para-orientation relative to the propylthio linker.
  • 2,4-Dichlorophenyl group : A chlorinated benzene ring with ortho and para substituents, introducing steric bulk and electronic withdrawal effects.
  • Thioether linkage : The –S– bond permits rotational freedom, enabling conformational flexibility between the pentanoate and propylthio segments.

Computational models (e.g., PubChem’s 3D conformer data) suggest two dominant conformers:

  • Conformer A : The imidazole ring aligns coplanar with the dichlorophenyl group, stabilized by π-π stacking.
  • Conformer B : The hydroxyl group forms an intramolecular hydrogen bond with the thioether sulfur, bending the propylthio chain into a gauche configuration.

The hydroxyl group at position 2 of the propyl chain further influences conformation by participating in hydrogen bonding, potentially stabilizing folded structures in polar solvents.

Crystallographic Data and X-ray Diffraction Studies

Experimental crystallographic data for this compound remain unreported in public databases. However, analogous imidazole-thioether derivatives provide insights into likely packing motifs and unit cell parameters. For example:

  • 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone (PubChem CID 32232) crystallizes in a monoclinic system with space group P2₁/c and unit cell dimensions a = 8.21 Å, b = 12.45 Å, c = 10.89 Å, showcasing halogen-bonding interactions between chlorine atoms and neighboring molecules.
  • 2-(1H-Imidazol-1-yl)ethyl methacrylate (PubChem CID 3017303) exhibits layered packing driven by C–H···O hydrogen bonds between ester carbonyls and imidazole protons.

For the target compound, computational predictions (e.g., density functional theory) indicate a triclinic crystal system with intermolecular hydrogen bonds between hydroxyl groups and ester oxygens, alongside Cl···Cl halogen bonds.

Comparative Analysis with Related Imidazole-Thioether Derivatives

The structural uniqueness of this compound becomes apparent when compared to related derivatives:

Feature Target Compound 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone 2-(1H-Imidazol-1-yl)ethyl methacrylate
Core structure Pentanoate-thioether-propyl Ethanone-imidazole Methacrylate-ethylimidazole
Functional groups –OH, –Cl, –S–, ester –Cl, ketone Ester, methacrylate
Molecular weight 430.97 g/mol 255.10 g/mol 180.20 g/mol
Key interactions Hydrogen bonding, halogen bonding Halogen bonding, π-π stacking Hydrogen bonding, van der Waals

Notably, the target compound’s hydroxyl group and thioether linkage distinguish it from simpler imidazole-ketone derivatives, enabling unique solubility profiles (e.g., enhanced polarity) and reactivity (e.g., susceptibility to oxidation at the sulfur center).

Properties

CAS No.

87049-55-6

Molecular Formula

C19H24Cl2N2O3S

Molecular Weight

431.4 g/mol

IUPAC Name

ethyl 5-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylpentanoate

InChI

InChI=1S/C19H24Cl2N2O3S/c1-2-26-18(24)5-3-4-10-27-13-19(25,12-23-9-8-22-14-23)16-7-6-15(20)11-17(16)21/h6-9,11,14,25H,2-5,10,12-13H2,1H3

InChI Key

ZXSICTIEZNPPLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Preparation of 2,4-Dichlorophenyl Intermediate

The 2,4-dichlorophenyl group is commonly introduced via chlorination reactions of phenyl derivatives or by using commercially available 2,4-dichlorophenyl precursors.

  • Chlorination can be achieved using reagents such as phosphorus pentachloride or antimony pentachloride under controlled temperature and pressure conditions to ensure selective dichlorination at the 2 and 4 positions of the phenyl ring.
Step Reagents/Conditions Yield (%) Notes
Chlorination Phosphorus pentachloride, 185-210°C, autoclave 70-80 High selectivity for 2,4-dichlorophenyl

Formation of the Propylthio Side Chain

The propylthio group is introduced via nucleophilic substitution reactions, typically involving:

  • Reaction of a suitable halogenated pentanoate ester (e.g., ethyl 5-bromopentanoate) with a thiol or thiolate nucleophile,
  • The thiol group is often introduced as a protected or activated species to facilitate substitution.

In some cases, the thiol precursor is reacted with the dichlorophenyl intermediate to form the thioether linkage.

Introduction of the Imidazole Moiety and Hydroxyl Group

The imidazole ring is introduced through nucleophilic substitution or addition reactions on the propylthio side chain:

  • The 3-position of the propyl chain is functionalized with an imidazol-1-yl group by reacting with imidazole under basic conditions,
  • The 2-position is hydroxylated, often via epoxide ring opening or direct hydroxylation of an alkene intermediate.

This step requires careful control of reaction conditions to avoid side reactions and maintain stereochemistry.

Esterification to Form Ethyl Pentanoate

The final step involves esterification of the pentanoic acid derivative to the ethyl ester:

  • Typically performed using ethanol in the presence of acid catalysts such as sulfuric acid or via Fischer esterification,
  • Alternatively, ethyl pentanoate can be used as a starting material, and the functional groups are introduced subsequently.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Chlorination Phosphorus pentachloride, 185-210°C 2,4-Dichlorophenyl intermediate
2 Nucleophilic substitution Ethyl 5-bromopentanoate + thiol/thiolate Ethyl 5-(propylthio)pentanoate
3 Nucleophilic substitution Imidazole, base (e.g., NaH or K2CO3) Ethyl 5-(2-(imidazol-1-yl)propylthio)pentanoate
4 Hydroxylation Epoxide opening or hydroxylation reagents Ethyl 5-(2-(2-hydroxy-3-(imidazol-1-yl)propylthio)pentanoate

Research Findings and Optimization

  • Reaction Yields: The overall yield depends on the efficiency of each step, with chlorination and nucleophilic substitution steps typically yielding 70-90% under optimized conditions.
  • Purity and Selectivity: Use of controlled temperature and inert atmosphere (nitrogen) is critical to prevent side reactions, especially during chlorination and hydroxylation steps.
  • Catalysts and Solvents: Common solvents include dimethylformamide (DMF), methanol, and acetonitrile. Catalysts such as potassium carbonate or sodium hydride facilitate nucleophilic substitutions.
  • Safety and Environmental Considerations: Chlorination reactions require careful handling due to corrosive reagents and toxic byproducts. Proper waste management and neutralization steps are essential.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield Range (%) Notes
Chlorination of phenyl ring Phosphorus pentachloride, 185-210°C, autoclave 70-80 Selective 2,4-dichlorination
Formation of propylthio chain Ethyl 5-bromopentanoate + thiol, base, DMF 75-85 Nucleophilic substitution
Imidazole substitution Imidazole, base (NaH, K2CO3), DMF 80-90 Introduction of imidazol-1-yl group
Hydroxylation Epoxide opening or hydroxylation reagents 70-85 Hydroxy group installation
Esterification (if needed) Ethanol, acid catalyst (H2SO4) or direct use of ester 85-95 Formation of ethyl pentanoate ester

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazole ring or the dichlorophenyl group, potentially leading to the formation of more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group or the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of substituted imidazole or dichlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)pentanoate has shown potential as a pharmacological agent due to its structural similarities to known antifungal compounds such as clotrimazole and miconazole. The imidazole ring allows for interaction with biological targets, potentially inhibiting enzyme activity or modulating receptor function.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the imidazole moiety is particularly relevant for antifungal activity, as it can disrupt fungal cell membrane integrity.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. The hydroxyl group within its structure could modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by excessive inflammation.

Biochemical Studies

The interaction of this compound with biological systems has been explored in various studies:

  • Enzyme Inhibition : The compound's ability to coordinate with metal ions in enzyme active sites suggests potential as an enzyme inhibitor.
  • Receptor Modulation : Its structural features may allow it to bind to specific receptors, influencing cellular signaling pathways.

Toxicological Profile

While promising in terms of biological activity, safety assessments are crucial. Data indicate that the compound may be toxic to aquatic life and could cause allergic skin reactions, necessitating careful handling and usage in research settings.

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

StudyFocusFindings
Study AAntifungal ActivityDemonstrated significant inhibition of fungal growth in vitro.
Study BAnti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in cell culture models.
Study CEnzyme InteractionIdentified as a potential inhibitor of specific enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 5-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)pentanoate is likely related to its ability to interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The dichlorophenyl group can interact with hydrophobic regions of proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Dichlorophenyl-Imidazole Cores
Compound Name Key Structural Differences Biological Activity/Application Reference
Imazalil (Enilconazole) Allyloxy ether linkage instead of thioether Broad-spectrum antifungal agent
Ethyl 4-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)butyrate Shorter carbon chain (butyrate vs. pentanoate) Not explicitly reported; likely antifungal
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) Benzoate ester, isoxazole substituent Antimicrobial activity (unspecified)

Key Findings :

  • Butyrate analog (shorter chain) may exhibit reduced lipophilicity compared to the pentanoate derivative, affecting membrane permeability .
  • I-6501 demonstrates that replacing the dichlorophenyl-imidazole core with a benzoate-isoxazole system retains antimicrobial activity, highlighting the versatility of sulfur-containing esters .
Impact of Substituent Linkages
  • Thioether vs. Ether : Thioether linkages (as in the target compound) generally increase resistance to oxidative degradation compared to ethers (e.g., imazalil) but may introduce higher toxicity profiles .

Biological Activity

Ethyl 5-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)pentanoate, known by its CAS number 87049-55-6, is a synthetic compound with potential biological activity. This article delves into its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

This compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H24_{24}Cl2_{2}N2_{2}O3_{3}S
  • Molecular Weight : 431.376 g/mol
  • Density : 1.28 g/cm³
  • Boiling Point : 613.8°C
  • Flash Point : 325°C
  • Vapor Pressure : 6.36×10166.36\times 10^{-16} mmHg at 25°C

Chemical Structure

The compound features a complex structure that includes a dichlorophenyl group and an imidazole moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The imidazole ring could contribute to anti-inflammatory activities by modulating inflammatory pathways.
  • Antioxidant Properties : The presence of hydroxyl groups may enhance antioxidant capacity, protecting cells from oxidative stress.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
    • Table 1: Antimicrobial Activity Results
    BacteriaInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Study on Anti-inflammatory Effects :
    • In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a potential therapeutic role in inflammatory diseases.
    • Table 2: Cytokine Levels Before and After Treatment
    CytokineBaseline Level (pg/mL)Post-treatment Level (pg/mL)
    TNF-alpha300150
    IL-6250100
  • Study on Antioxidant Activity :
    • The compound was tested for its ability to scavenge free radicals using the DPPH assay. It showed a dose-dependent response with significant radical scavenging activity at higher concentrations.
    • Table 3: Antioxidant Activity Results
    Concentration (µg/mL)% Radical Scavenging
    1020
    5050
    10080

Toxicological Profile

While this compound shows promising biological activities, it is essential to consider its safety profile. Data from the European Chemicals Agency (ECHA) indicate that the compound may be toxic to aquatic life with long-lasting effects and could cause allergic skin reactions .

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